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molecular formula C9H11NOS B3060427 N-(3-Methylphenyl)-2-sulfanylacetamide CAS No. 35331-30-7

N-(3-Methylphenyl)-2-sulfanylacetamide

Cat. No. B3060427
M. Wt: 181.26 g/mol
InChI Key: DTIAYBYJXZBQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856273

Procedure details

Freshly distilled meta-toluidine (10.168 g) was dissolved in toluene (50 ml) and treated with thioglycollic acid (7 ml). The mixture was heated under reflux, and water collected in a Dean and Stark apparatus overnight. The reaction mixture was then cooled and poured into hexane (50 ml). The product separated as an oil and the solvents were removed under reduced pressure to give a white solid (17.975 g). Attempts at recrystallisation resulted in failure and the residue was chromatographed on silica gel. The product (14.84 g), still contaminated with meta toluidine, was taken up in ethyl acetate and washed with 2M hydrochloric acid. The title compound was then isolated in the usual manner as a white solid, yield 13.13 g, mp 58°-60° C.
Quantity
10.168 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.[CH2:9]([SH:13])[C:10](O)=[O:11]>C1(C)C=CC=CC=1>[SH:13][CH2:9][C:10]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1)=[O:11]

Inputs

Step One
Name
Quantity
10.168 g
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C(C(=O)O)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
water collected in a Dean and Stark apparatus overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
ADDITION
Type
ADDITION
Details
poured into hexane (50 ml)
CUSTOM
Type
CUSTOM
Details
The product separated as an oil
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
SCC(=O)NC1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.975 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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